molecular formula C10H7FN2O B3161553 3-fluoro-4-(1H-imidazol-1-yl)benzaldehyde CAS No. 870841-69-3

3-fluoro-4-(1H-imidazol-1-yl)benzaldehyde

Cat. No. B3161553
CAS RN: 870841-69-3
M. Wt: 190.17 g/mol
InChI Key: WRWZTKFRWOEVPV-UHFFFAOYSA-N
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Description

3-fluoro-4-(1H-imidazol-1-yl)benzaldehyde is a chemical compound with the CAS Number: 870841-69-3. It has a molecular weight of 190.18 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7FN2O/c11-9-5-8(6-14)1-2-10(9)13-4-3-12-7-13/h1-7H . This code represents the molecular structure of the compound.

Scientific Research Applications

Synthesis Methods

A new synthesis method for 4-(imidazol-1-yl)benzaldehyde, a compound structurally similar to 3-fluoro-4-(1H-imidazol-1-yl)benzaldehyde, has been reported with an 85.5% yield. This method involves the reaction of sodium imidazolate with 4-fluorobenzaldehyde, utilizing an autoclave reactor and THF as solvent, under optimized conditions (Liu Bo, 2009).

Sensing Applications

This compound and its derivatives have been explored in the development of fluorescent probes for bioimaging and chemical sensing. For instance, a ratiometric fluorescent probe based on a structurally related compound exhibited a large emission shift for selective sensing of cysteine and homocysteine, enabling quantitative detection (Weiying Lin et al., 2008). Similarly, another study developed a novel ratiometric optical probe for hydrogen sulfite with a significant emission wavelength shift and low detection limit, demonstrating its high selectivity and application in cell imaging (Xiaohong Cheng et al., 2013).

Luminescence Sensing

Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks have shown selective sensitivity to benzaldehyde-based derivatives, highlighting their potential as fluorescence sensors. These frameworks exhibit characteristic emission bands of Eu(3+) or Tb(3+) ions, which could be selectively sensitive to compounds including this compound derivatives (B. Shi et al., 2015).

Antimicrobial and Antifungal Activities

Compounds synthesized from this compound have been evaluated for antimicrobial and antifungal activities. Novel series of 4-(4-(1H-imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines, prepared from 3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-ones, showed marked activities in phosphodiesterase inhibition and anti-bacterial and anti-fungal bioassays (Mujahid Hussain Bukhari et al., 2013). Another study synthesized new 3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-ones, showing significant anti-leishmanial, anti-oxidant, and anti-fungal activities (Tanvir Hussain et al., 2009).

Corrosion Inhibition

Imidazole-based molecules, including 4-(1H-imidazol-1-yl)benzaldehyde, have been applied as corrosion inhibitors for carbon steel in acidic medium. The study indicates that molecule polarity significantly influences the corrosion inhibition efficiency, with these molecules showing a promising potential for industrial applications (S. Costa et al., 2021).

Safety and Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-fluoro-4-imidazol-1-ylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O/c11-9-5-8(6-14)1-2-10(9)13-4-3-12-7-13/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRWZTKFRWOEVPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)F)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Potassium carbonate (1.71 g) and imidazole (847 mg) were added to a DMF (20 mL) solution of 3,4-difluorobenzaldehyde (2.0 g). The reaction solution was agitated at 100° C. overnight, water and ethyl acetate were added to the reaction solution, and the organic layer was partitioned. After the obtained organic layer was washed with a saturated saline solution, it was dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel chromatography (elution solvent: hexane:ethyl acetate=1:1→ethyl acetate), and 1.11 g of the title compound was obtained. The physical properties of the compound are as follows.
Quantity
1.71 g
Type
reactant
Reaction Step One
Quantity
847 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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